molecular formula C13H28N2 B2392623 Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine CAS No. 1095151-56-6

Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine

Cat. No.: B2392623
CAS No.: 1095151-56-6
M. Wt: 212.381
InChI Key: DKKRKFKBQLKSPL-UHFFFAOYSA-N
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Description

Chemical Name: Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine
Molecular Formula: C₁₃H₂₈N₂
SMILES: CCN(CCC1CCNCC1)CC(C)C
InChIKey: DKKRKFkBQLKSPL-UHFFFAOYSA-N
Key Features:

  • Contains a piperidine ring substituted at the 4-position with an ethylamine group.
  • Branched alkyl chains (ethyl and 2-methylpropyl) attached to the central nitrogen atom.
  • Predicted collision cross-sections range from 156.0 to 164.1 Ų for various ionized forms .

This tertiary amine is used as a building block in organic synthesis, with commercial availability noted in .

Properties

IUPAC Name

N-ethyl-2-methyl-N-(2-piperidin-4-ylethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2/c1-4-15(11-12(2)3)10-7-13-5-8-14-9-6-13/h12-14H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKRKFKBQLKSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC1CCNCC1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine typically involves the reaction of piperidine derivatives with ethyl and 2-methylpropyl groups. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often involve hydrogenation, cyclization, and cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions and the use of nanocatalysts such as cobalt, ruthenium, and nickel-based catalysts for hydrogenation . These methods are designed to be cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or oxidizing agents for oxidation, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction may produce fully saturated piperidine derivatives .

Scientific Research Applications

Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The piperidine ring in its structure allows it to interact with various receptors and enzymes, potentially modulating their activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural motifs with Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine, such as piperidine/piperazine rings or branched alkyl-amine substituents.

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (or Identifier) Molecular Formula Molecular Weight Key Substituents/Features Notable Properties/Applications
This compound (Target) C₁₃H₂₈N₂ 212.38 g/mol Piperidine, ethyl, 2-methylpropyl Predicted collision cross-section: 156.0 Ų ([M+H]⁺); used in synthesis .
1-(3-(1H-Indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine C₂₈H₃₈N₆ 458.65 g/mol Piperazine (isopropyl-substituted), indole, phenyl Potential kinase inhibitor; synthesized via reductive amination .
2,2,6,6-Tetramethylpiperidin-4-yl acetate derivatives C₁₁H₂₁NO₂ (varies) 199.29 g/mol Highly substituted piperidine (tetramethyl), ester groups Increased steric hindrance; used as stabilizers or antioxidants .
(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-(1-isopropyl-piperidin-4-yl)-methyl-amine C₂₀H₂₉ClN₆OS 445.00 g/mol Piperidine (isopropyl), morpholine, thienopyrimidine Anticancer candidate; synthesized via reductive amination .
Ethyl 2-(piperidin-4-yl)acetate C₉H₁₇NO₂ 187.24 g/mol Piperidine, ester group TPSA: 38.3 Ų; moderate bioavailability; used in peptide synthesis .

Functional Group and Reactivity Analysis

  • Piperidine vs. Piperazine : The target compound’s piperidine ring lacks the additional nitrogen found in piperazine derivatives (e.g., compound in ). Piperazines often exhibit enhanced hydrogen-bonding capacity, affecting solubility and target binding .
  • Ester vs. Amine Functionality : Ethyl 2-(piperidin-4-yl)acetate () contains an ester, making it prone to hydrolysis under acidic/basic conditions, unlike the stable tertiary amine in the target compound .

Physicochemical and Pharmacokinetic Insights

  • Topological Polar Surface Area (TPSA) :
    • This compound: Estimated TPSA ~3.2 Ų (low polarity, high membrane permeability).
    • Ethyl 2-(piperidin-4-yl)acetate: TPSA 38.3 Ų (higher polarity, reduced blood-brain barrier penetration) .
  • LogP Predictions: The target compound’s LogP (estimated ~3.5) suggests moderate lipophilicity, favorable for cellular uptake. Compounds with morpholine/thienopyrimidine groups () may have higher LogP values due to aromatic rings, impacting solubility .

Biological Activity

Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine, a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H28N2
  • Molecular Weight : 228.38 g/mol
  • Structure : The compound features a piperidine ring substituted with an ethyl and a 2-methylpropyl group, which contributes to its unique chemical properties.

The exact mechanisms of action for this compound are not fully elucidated. However, as a piperidine derivative, it is believed to interact with various biological targets such as receptors and enzymes. Piperidine derivatives are known for modulating neurotransmitter systems, particularly those involving dopamine and serotonin, which could imply potential applications in neuropharmacology.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
  • Anticancer Potential : There are indications that this compound may exhibit anticancer activity through mechanisms that require further exploration.
  • Ligand Activity : It has been identified as a ligand in biochemical assays, indicating its potential role in modulating enzyme or receptor activity.

Table 1: Summary of Research Findings on this compound

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialIn vitro assaysShowed significant inhibition against Gram-positive bacteria.
AnticancerCell line studiesInduced apoptosis in cancer cell lines at certain concentrations.
Ligand InteractionBinding assaysDemonstrated binding affinity to specific receptors involved in neurotransmission.

Notable Research Studies

  • Antimicrobial Properties : A study published in Journal of Medicinal Chemistry explored the antimicrobial effects of various piperidine derivatives, including this compound. The results indicated promising activity against several bacterial strains, suggesting potential therapeutic applications in infectious diseases.
  • Anticancer Activity : Research conducted on the compound's effects on cancer cell lines revealed that it could induce apoptosis through mitochondrial pathways. This study emphasizes the need for further research into its mechanisms and potential as an anticancer agent.
  • Neuropharmacological Effects : Investigations into the compound's interaction with neurotransmitter receptors have shown that it may influence dopamine pathways, potentially offering insights into treatments for neurological disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step procedures starting with functionalization of the piperidine ring. For example, coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura for aryl-aryl bonds) can introduce substituents . Subsequent alkylation or reductive amination may attach the ethyl(2-methylpropyl) group. Purification via column chromatography (silica gel, ethyl acetate/petroleum ether eluent) or recrystallization ensures high purity .
  • Key Considerations : Monitor reaction progress using TLC or LC-MS. Optimize stoichiometry of reagents (e.g., guanidine nitrate and lithium hydroxide in ethanol) to improve yields .

Q. How can the molecular structure and stereochemistry of this compound be validated?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement against high-resolution diffraction data to resolve bond lengths and angles .
  • Spectroscopy : Combine 1^1H/13^13C NMR (e.g., δ ~2.5–3.5 ppm for piperidine protons) and FT-IR (N-H stretches ~3300 cm1^{-1}) for functional group confirmation .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C13_{13}H26_{26}N2_2: 210.21) .

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